molecular formula C4H12NO3P B8781700 (1-Amino-2-methylpropan-2-yl)phosphonic acid CAS No. 59590-68-0

(1-Amino-2-methylpropan-2-yl)phosphonic acid

Cat. No. B8781700
M. Wt: 153.12 g/mol
InChI Key: AJGTYFWBTJCMPQ-UHFFFAOYSA-N
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Patent
US07649015B2

Procedure details

A solution of CH3CN (30 mL) of crude 6 (2.5 g) was cooled to 0° C., and treated with TMSBr (8 g, 52 mmol) for 5 hr. The reaction mixture was stirred with methanol for 1.5 hr at room temperature, concentrated, recharged with methanol, concentrated to dryness to give crude 7 which was used for next reaction without further purification.
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Name
6
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
8 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CC#N.C([O:6][P:7]([C:12]([CH3:16])([CH3:15])[CH2:13][NH2:14])(=[O:11])[O:8]CC)C.C[Si](Br)(C)C>CO>[NH2:14][CH2:13][C:12]([P:7](=[O:6])([OH:11])[OH:8])([CH3:16])[CH3:15]

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
CC#N
Name
6
Quantity
2.5 g
Type
reactant
Smiles
C(C)OP(OCC)(=O)C(CN)(C)C
Step Two
Name
Quantity
8 g
Type
reactant
Smiles
C[Si](C)(C)Br
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to dryness
CUSTOM
Type
CUSTOM
Details
to give crude 7 which
CUSTOM
Type
CUSTOM
Details
was used for next reaction without further purification

Outcomes

Product
Name
Type
Smiles
NCC(C)(C)P(O)(O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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